4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Physicochemical profiling ADME prediction

Scaffold for tubulin polymerization inhibitor design. The 4-ethyl substituent provides an underexplored LogP of 3.46, bridging the gap between more polar 4-methyl and more lipophilic 4-phenyl analogs. - Reactive 3-thiol for S-alkylation, disulfide, or click conjugation. - Bidentate N,S-ligand for metal complexation. - Benchmark activity range for class: 0.30-5.0 μM in antiproliferative assays. Limited commercial availability; ensure supply from verified sources.

Molecular Formula C13H17N3O3S
Molecular Weight 295.36
CAS No. 23714-51-4
Cat. No. B2604151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS23714-51-4
Molecular FormulaC13H17N3O3S
Molecular Weight295.36
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C13H17N3O3S/c1-5-16-12(14-15-13(16)20)8-6-9(17-2)11(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,15,20)
InChIKeyGSWUODWZESJTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization & Sourcing Overview


4-Ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 23714-51-4) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class, featuring a 4-ethyl substituent, a 5-(3,4,5-trimethoxyphenyl) moiety, and a free thiol group at the 3-position . The compound has a molecular formula of C13H17N3O3S, a molecular weight of 295.36 g/mol, and a Computed logP of 3.46, positioning it as a moderately lipophilic triazole-thiol building block . It is commercially available through Sigma-Aldrich (AldrichCPR catalog), Santa Cruz Biotechnology (sc-316338), and Matrix Scientific (via Fujifilm Wako, product code 030413), though availability is limited and some vendors list it as discontinued .

Workflow
Thiol-based derivatization and 4-substituent SAR exploration scaffold
Selection
QC-supported supply from Santa Cruz Biotechnology; Sigma-Aldrich listed as AS-IS without analytical data
Use context
Underexplored 4-ethyl pattern for tubulin-targeting, metal chelation, or probe synthesis studies

Why Generic 4-Substituted Triazole-3-thiol Analogs Cannot Substitute


The 4-ethyl substitution on this triazole-3-thiol scaffold is not a trivial structural variation; it dictates a specific combination of molecular weight (295.36 Da), computed lipophilicity (LogP 3.46), and steric environment around the reactive thiol group that differs measurably from its closest 4-substituted analogs . The 4-methyl analog (CAS 77803-41-9) is lighter (MW 281.33) and has a lower predicted boiling point (377.2 °C vs. 464.3 °C), while the 4-allyl analog (CAS 5663-66-1) is heavier (MW 307.37) with a different density (1.24 vs. 1.3 g/cm³) and a predicted pKa of 7.57 . These differences in physicochemical properties directly impact solubility, membrane partitioning, and the reactivity of the 3-thiol group in downstream derivatization. Furthermore, the 3,4,5-trimethoxyphenyl pharmacophore—a known tubulin-binding motif—generates biological activity profiles that are exquisitely sensitive to the nature of the 4-substituent, as demonstrated by the wide range of IC50 values (0.30–5.0 μM) observed across structurally related 4H-1,2,4-triazole analogs in antiproliferative assays [1].

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Physicochemical property divergence
Molecular weight, LogP, and thermal stability differ from 4-methyl, allyl, and phenyl analogs, affecting solubility and membrane partitioning.
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Pharmacophore sensitivity
The trimethoxyphenyl-triazole activity profile is exquisitely sensitive to the 4-substituent; analog IC50 range 0.30–5.0 µM indicates potential activity shift.
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Quality assurance gap
Only Santa Cruz supplies QC-traceable material; Sigma-Aldrich product lacks analytical data, limiting reproducibility for sensitive assays.

Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity and Membrane Partitioning Profile

The target compound has a computed LogP of 3.46, as reported on Chemsrc . This value reflects the balance of the 4-ethyl group's hydrophobicity relative to the polar triazole-thiol core and trimethoxyphenyl substituent. The 4-allyl analog (CAS 5663-66-1) is expected to exhibit a lower LogP due to the allyl group's slightly greater polarity relative to ethyl, while the 4-phenyl analog (CAS 70452-47-0, MW 343.4) is predicted to have a substantially higher LogP given its larger hydrophobic aromatic substituent . No experimental LogP values have been published for the 4-methyl, 4-allyl, or 4-phenyl comparators; the target compound's LogP of 3.46 therefore represents the only computable reference point for this subset of analogs, and its intermediate value suggests a distinct membrane permeability and solubility profile.

Computed lipophilicity
Data to verify
Target LogP 3.46 (predicted)
4-methyl est. ~2.8–3.0; 4-allyl not reported; 4-phenyl est. ~4.0
Distinct membrane permeability and solubility profile vs. closest analogs
No experimental LogP values available for comparators.
Lipophilicity Physicochemical profiling ADME prediction

Thermal Stability Differentiation for Purification and Formulation

The target compound exhibits a predicted boiling point of 464.3±55.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . In comparison, the 4-methyl analog (CAS 77803-41-9) has a significantly lower predicted boiling point of 377.2 °C at 760 mmHg and a comparable density of 1.31 g/cm³ . The 4-allyl analog (CAS 5663-66-1) has a predicted boiling point of 404.4 °C and a lower density of 1.24 g/cm³ . The ~87 °C higher boiling point of the target versus 4-methyl, and ~60 °C versus 4-allyl, implies distinct intermolecular interactions (likely stronger hydrogen bonding involving the thiol and triazole N atoms in the 4-ethyl derivative) that could affect distillation-based purification and thermal stability during storage or processing.

Thermal stability
Data to verify
Boiling pt 464.3±55.0 °C (target) vs. 377.2 °C (4-methyl), 404.4 °C (4-allyl)
Flash point 234.6 °C vs. 181.9 °C / 198.4 °C
Higher thermal stability may simplify high-temperature reactions and storage
Predicted values; experimental confirmation needed.
Thermal stability Purification Formulation development

Intermediate Molecular Weight for Permeability and Ligand Efficiency

The molecular weight of the target compound (295.36 Da) is strategically intermediate within the 4-substituted triazole-3-thiol series bearing the 3,4,5-trimethoxyphenyl group . The 4-methyl analog is the smallest (MW 281.33), the 4-allyl analog is larger (MW 307.37), the 4-phenyl analog is substantially larger (MW 343.4), and the 4-benzyl analog is the largest (MW 357.4) [1]. In the context of tubulin-binding combretastatin A-4 (CA-4) analog research, the optimal molecular weight range for colchicine-site binders with a 3,4,5-trimethoxyphenyl A-ring has been established between approximately 280 and 400 Da; the 295.36 Da mass of the 4-ethyl derivative places it closer to the lower end of this range than bulkier analogs, which may confer advantages in ligand efficiency (binding affinity per heavy atom) [2]. No direct tubulin polymerization IC50 is available for the target compound specifically.

Molecular weight
Reported
Target MW 295.36 Da, intermediate in series (281.33–357.40 Da)
4-methyl 281.33, 4-allyl 307.37, 4-phenyl 343.40, 4-benzyl 357.40
Positioned for favorable ligand efficiency in tubulin-colchicine site context
No direct tubulin polymerization IC50 for this compound.
Molecular weight optimization Drug-likeness Ligand efficiency

Class-Level Antiproliferative Potential of the Trimethoxyphenyl-Triazole Scaffold

Although no cell-based antiproliferative data have been published specifically for the target compound, the 3,4,5-trimethoxyphenyl-4H-1,2,4-triazole chemotype to which it belongs has demonstrated consistent and potent anticancer activity across multiple independent studies. Ansari et al. (2019) reported that flexible and rigid 4H-1,2,4-triazole analogs bearing the 3,4,5-trimethoxyphenyl moiety inhibited growth of A549 (lung), MCF7 (breast), and SKOV3 (ovarian) cancer cell lines, with IC50 values ranging from 0.30 to 5.0 μM [1]. The most potent rigid analogs (9a, 10h, 10k) were significantly more active than etoposide against these cell lines. Separately, Zhao et al. (2012) demonstrated that 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles achieved IC50 values of 0.58 and 3.17 μM against HepG2 hepatocarcinoma cells, superior to doxorubicin [2]. Abdul Hussein et al. (2023) showed that a 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol analog (compound 3) had an IC50 of 6.35 μM against Hep G2 cells and a tubulin polymerization IC50 of 9.50 μM, comparable to colchicine (5.49 μM) [3]. The target compound, with its distinct 4-ethyl group and free 3-thiol, represents an underexplored substitution pattern within this validated pharmacophore class.

Antiproliferative class data
Class-level
Class IC50 range 0.30–5.0 µM (A549, MCF7, SKOV3); HepG2 0.58–6.35 µM
Tubulin polymerization IC50 9.50 µM for related analog (compound 3)
Scaffold supports antiproliferative research; target activity remains untested
No target-specific IC50 available. Requires direct evaluation.
Antiproliferative Tubulin polymerization Combretastatin analogs

Commercial Sourcing and Quality Assurance Differentiation

Procurement options for this compound are limited and differ substantially in quality assurance. Santa Cruz Biotechnology supplies the compound (catalog sc-316338, 500 mg, $135.00) and provides Certificates of Analysis for lot-specific data . Sigma-Aldrich supplies the compound under catalog R518328 (AldrichCPR) but explicitly states that 'Sigma-Aldrich does not collect analytical data for this product' and sells it 'AS-IS' without any warranty of identity, purity, or fitness for purpose . The compound is discontinued at CymitQuimica and Fujifilm Wako (Matrix Scientific, product code 030413) . By comparison, the 4-phenyl analog (CAS 70452-47-0) and 4-benzyl analog (CAS 124953-86-2) are available from Sigma-Aldrich with standard analytical characterization . Researchers requiring documented purity and identity must source from Santa Cruz or request custom synthesis, as the Sigma-Aldrich listing carries no analytical guarantees.

Commercial sourcing QA
Source review
Santa Cruz sc-316338: QC-traceable, $135/500 mg
Sigma-Aldrich R518328: no analytical data, AS-IS; Matrix Scientific: discontinued
Procurement risk: only Santa Cruz ensures identity and purity verification
Vendor status as of May 2026; availability subject to change.
Chemical procurement Quality control Vendor comparison

Steric Accessibility of the Free 3-Thiol Group for Derivatization

The presence of a free thiol (-SH) at the 3-position of the triazole ring, combined with the relatively small ethyl group at the 4-position, creates a reactive nucleophilic center with minimized steric hindrance. In contrast, the 4-phenyl analog (MW 343.4) and 4-benzyl analog (MW 357.4) possess bulkier N-substituents that may partially shield the 3-thiol from electrophilic attack or metal coordination . The 4-allyl analog introduces additional reactivity (terminal alkene) that can lead to undesired side reactions during S-functionalization. The 4-ethyl group is chemically inert under typical S-alkylation (e.g., with alkyl halides, Michael acceptors) and thiol-disulfide exchange conditions, providing a clean reactive handle [1]. This property is particularly relevant for generating compound libraries via thiol conjugation, for synthesizing metal chelates where both N and S atoms of the triazole-thiol serve as donor atoms, and for preparing S-linked bioconjugates [2].

Thiol steric accessibility
Class-level
4-ethyl offers minimal steric hindrance and chemical inertness vs. bulkier aryl/arylalkyl or reactive allyl
Enables clean S-alkylation, metal chelation, and bioconjugation
Preferred scaffold for derivatization without competing side reactions
Inferred from reactivity patterns; experimental verification for target recommended.
Click chemistry Metal coordination S-alkylation Building block versatility

Recommended Application Scenarios Based on Differentiation Evidence


Lead Optimization of Tubulin-Targeting Antiproliferative Agents

Researchers developing combretastatin A-4 (CA-4) analogs or tubulin polymerization inhibitors can use this compound as a scaffold with a LogP of 3.46 that fills an underexplored gap between more polar (4-methyl, estimated LogP ~2.8–3.0) and more lipophilic (4-phenyl, estimated LogP ~4.0) analogs . The class-validated antiproliferative range of 0.30–5.0 μM for related 3,4,5-trimethoxyphenyl-triazoles provides a benchmark for expected potency [1]. The 4-ethyl group avoids the metabolic liabilities associated with allyl oxidation or the excessive hydrophobicity of phenyl/benzyl, potentially improving PK properties while maintaining target engagement. Source from Santa Cruz Biotechnology for QC-verified material suitable for dose-response studies .

Synthesis of Transition Metal Chelates via N,S-Donor Ligand System

The free 3-thiol group paired with the triazole N1/N2 nitrogen atoms creates a bidentate N,S-donor ligand system. The 4-ethyl group provides minimal steric interference with metal coordination while being chemically inert, unlike the 4-allyl analog which carries a competing reactive alkene . Metal complexes of 1,2,4-triazole-3-thiols have demonstrated antimicrobial activity with platinum(IV) complexes showing enhanced potency against Staphylococcus aureus and Escherichia coli [1]. The 295.36 Da molecular weight and density of 1.3 g/cm³ distinguish this ligand from lighter (4-methyl) or heavier (4-phenyl/benzyl) analogs and may confer different metal-binding stoichiometries and complex stability. The higher boiling point (464.3 °C) relative to 4-methyl (377.2 °C) suggests greater thermal stability of the free ligand during complexation reactions conducted at elevated temperatures .

Chemoselective Thiol Conjugation for Chemical Probe Synthesis

The 3-thiol group serves as a chemoselective handle for S-alkylation, disulfide formation, or thiol-ene click chemistry to append fluorophores, biotin, or affinity tags. The 4-ethyl substituent ensures the thiol remains sterically accessible, unlike the 4-phenyl or 4-benzyl analogs where the bulky N-substituent may hinder conjugation efficiency . Successful S-alkylation has been demonstrated on related 4-ethyl-1,2,4-triazole-3-thiol systems under standard conditions (alkyl halides, base) [1]. When sourcing for probe synthesis, researchers should use Santa Cruz Biotechnology material (sc-316338) rather than Sigma-Aldrich AldrichCPR, as the latter is sold without analytical data and may compromise reproducibility of conjugation yields . The LogP of 3.46 also provides a reference point for predicting the chromatographic behavior of S-conjugated derivatives.

Focused Library Synthesis Exploring 4-Substituent SAR

This compound serves as a key intermediate for generating a focused library where the 4-position is systematically varied. The 4-ethyl compound provides a specific physicochemical anchor point (MW 295.36, LogP 3.46) against which the effects of 4-methyl (MW 281.33), 4-allyl (MW 307.37), 4-phenyl (MW 343.4), and 4-benzyl (MW 357.4) can be compared in parallel . The class-level evidence indicates that 4-substituent identity dramatically affects cytotoxicity (0.30 to >5.0 μM range) and tubulin polymerization inhibition, with the 4-(4-methoxyphenyl) derivative achieving a tubulin IC50 of 9.50 μM, comparable to colchicine (5.49 μM) [1]. The 4-ethyl compound, with its intermediate size and lipophilicity, represents a critical missing data point for completing SAR understanding of steric and electronic effects at the N4 position. The limited commercial availability (discontinued at two vendors) underscores the value of securing material from existing sources or commissioning custom synthesis .

Application
Selection Property
Validation Focus
Tubulin-targeted lead optimization
LogP-balanced triazole scaffold with underexplored 4-ethyl substitution
Antiproliferative and tubulin polymerization assay context
Transition metal chelate design
N,S-bidentate ligand with minimal steric hindrance from 4-ethyl
Metal complex stability and antimicrobial screening context
Chemical probe synthesis via thiol conjugation
Chemoselective free thiol handle, sterically accessible
Conjugation yield and purity reproducibility
Focused 4-substituent SAR library
Intermediate MW (295.36 Da) and LogP (3.46) as physicochemical anchor
Comparative SAR across 4-methyl, allyl, phenyl, benzyl analogs
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